2-(2-(3-phenylureido)thiazol-4-yl)-N-(m-tolyl)acetamide
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Overview
Description
N-(3-Methylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and phenylcarbamoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of Acetamide Group: The acetamide group can be introduced by acylation of the amine group on the thiazole ring using acetic anhydride or acetyl chloride.
Attachment of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the acetamide group can yield primary amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Methylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)acetamide: Lacks the thiazole ring and phenylcarbamoyl group, making it less complex.
N-(Phenylcarbamoyl)thiazole: Similar structure but without the acetamide group.
Uniqueness
N-(3-Methylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C19H18N4O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-6-5-9-15(10-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
InChI Key |
OCNIFPUEYMGTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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